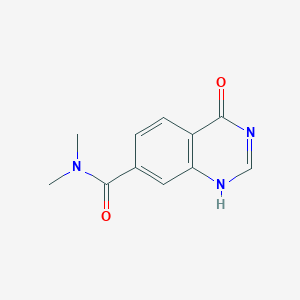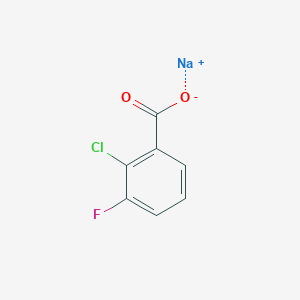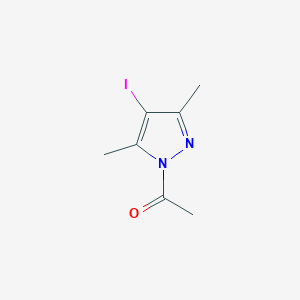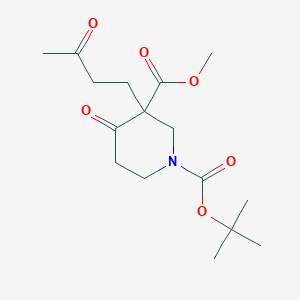
N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Méthodes De Préparation
Industrial Production Methods: Industrial production of N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide would likely involve large-scale chemical reactors and continuous processing techniques. The methods would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include the use of automated systems for precise control of reaction parameters and the implementation of purification steps such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary but generally involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe or reagent to study biological processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it may be used in the production of materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide include those with related structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.
Uniqueness: this compound is unique due to its specific structure and properties, which differentiate it from other compounds. Its reactivity, stability, and interactions with biological targets make it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound with significant importance in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action provides valuable insights into its potential uses and benefits. Further research and development can unlock new applications and enhance our knowledge of this compound.
Propriétés
IUPAC Name |
N,N-dimethyl-4-oxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUBDUCAIJTTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3S,4S)-4-acetamidopyrrolidin-3-yl]acetamide](/img/structure/B7988780.png)
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![[(3R,4R)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988785.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)





![Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B7988831.png)



